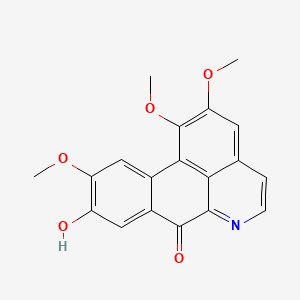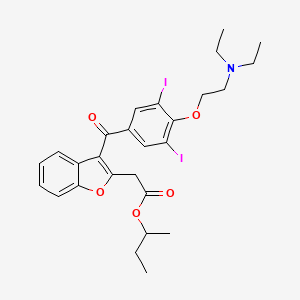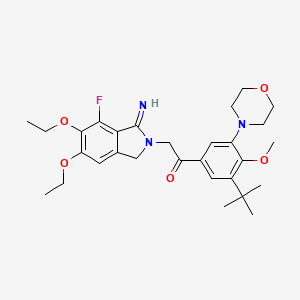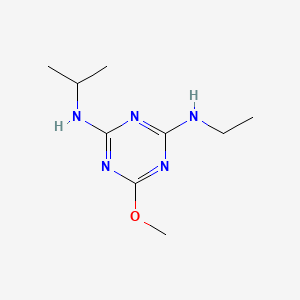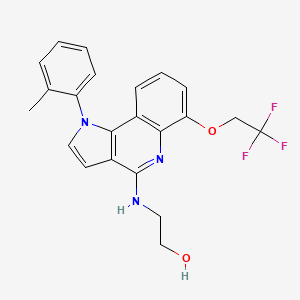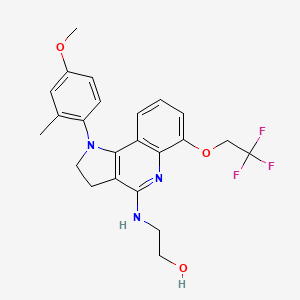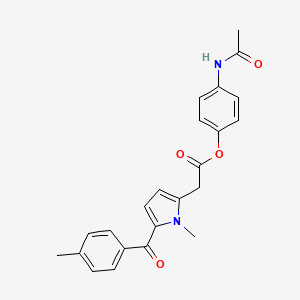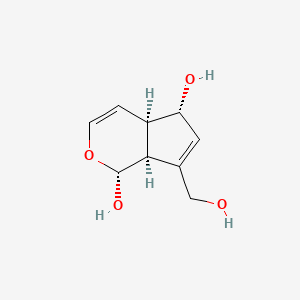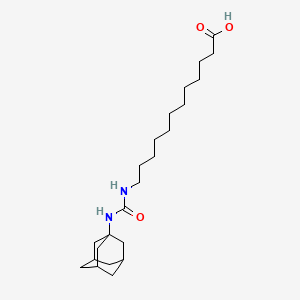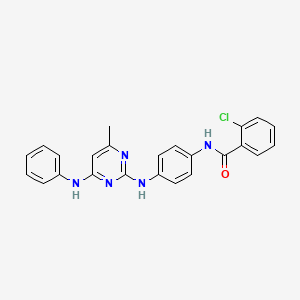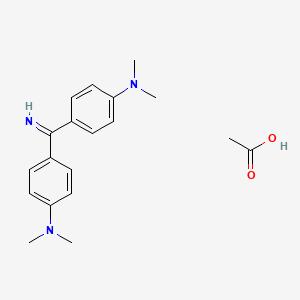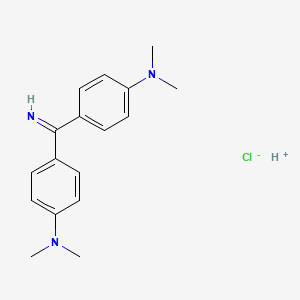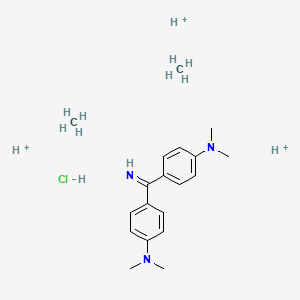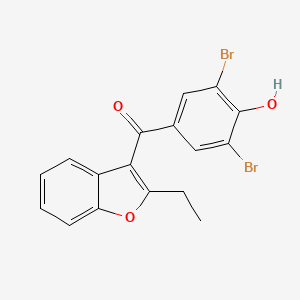
苯溴马隆
描述
苯溴马隆是一种尿酸排泄药,主要用于治疗痛风。它通过抑制肾脏对尿酸的重吸收来发挥作用,从而降低血清尿酸水平。这种化合物对于对其他治疗方法(如别嘌呤醇)反应不佳的患者特别有用 .
科学研究应用
作用机制
苯溴马隆通过抑制肾脏中的尿酸转运蛋白 1 (URAT1) 来发挥作用。这种抑制减少了尿酸的重吸收,导致尿酸排泄增加和血清尿酸水平降低。 此外,苯溴马隆是细胞色素 P450 2C9 的强抑制剂,这在它的代谢效应中起作用 .
类似化合物:
别嘌呤醇: 一种黄嘌呤氧化酶抑制剂,用于减少尿酸的生成。
非布司他: 另一种黄嘌呤氧化酶抑制剂,与别嘌呤醇具有相似的功能。
丙磺舒: 一种尿酸排泄药,可增加尿酸的排泄。
比较:
苯溴马隆以其强大的尿酸排泄作用而著称,并且仍然是痛风患者(特别是那些对其他治疗反应不佳的患者)的一种宝贵选择。
生化分析
Biochemical Properties
Benzbromarone plays a significant role in biochemical reactions by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition reduces the reabsorption of urate, leading to increased urate excretion. Benzbromarone also interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its hepatic metabolism . Additionally, benzbromarone has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Cellular Effects
Benzbromarone affects various types of cells and cellular processes. It reduces urate reabsorption in kidney cells by inhibiting URAT1. This action decreases serum urate levels and prevents the formation of urate crystals, which can cause gout . Benzbromarone also exhibits anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . Furthermore, benzbromarone has been reported to affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .
Molecular Mechanism
At the molecular level, benzbromarone exerts its effects primarily through the inhibition of URAT1, which is responsible for urate reabsorption in the kidneys . By blocking this transporter, benzbromarone increases urate excretion and lowers serum urate levels. Additionally, benzbromarone inhibits xanthine oxidase, reducing the production of uric acid . The compound also interacts with cytochrome P450 enzymes, leading to its metabolism and potential hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzbromarone have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that benzbromarone maintains its uricosuric effects, but caution is advised due to the risk of hepatotoxicity . In vitro and in vivo studies have demonstrated that benzbromarone can cause liver damage, particularly with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of benzbromarone vary with different dosages. At therapeutic doses, benzbromarone effectively reduces serum urate levels and prevents the formation of urate crystals . At higher doses, benzbromarone can cause toxic effects, including hepatotoxicity . Studies have shown that the threshold for toxicity is relatively low, and caution is needed when determining the appropriate dosage .
Metabolic Pathways
Benzbromarone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolites include 6-hydroxybenzbromarone and 1’-hydroxybenzbromarone . These metabolites are further processed and excreted in the urine. The metabolic pathways of benzbromarone involve hydroxylation and debromination reactions . The compound’s metabolism can influence its uricosuric effects and potential toxicity .
Transport and Distribution
Benzbromarone is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . The compound is then distributed to the kidneys, where it inhibits URAT1 and increases urate excretion . Benzbromarone can also interact with transporters such as organic anion transporters (OATs), which play a role in its renal excretion .
Subcellular Localization
The subcellular localization of benzbromarone is primarily in the renal proximal tubules, where it inhibits URAT1 . The compound’s activity is influenced by its localization within these cells, as well as its interactions with other cellular components. Benzbromarone’s localization can affect its efficacy and potential toxicity, particularly in the liver, where it is metabolized by cytochrome P450 enzymes .
准备方法
合成路线和反应条件: 苯溴马隆的合成涉及几个关键步骤:
傅克酰基化: 以2-乙基苯并呋喃和对甲氧基苯甲酰氯为原料,在催化作用下反应生成2-乙基-3-对甲氧基苯甲酰基-苯并呋喃。
脱甲基化: 中间体在吡啶盐酸盐的作用下进行脱甲基化,生成2-乙基-3-对羟基苯甲酰基-苯并呋喃。
溴化: 最后一步是溴化,生成苯溴马隆.
工业生产方法: 工业生产遵循类似的合成路线,但通常采用更有效的催化剂和优化的反应条件来提高产率和纯度。 优先使用更安全的溶剂和试剂,以最大程度地减少对环境的影响 .
反应类型:
氧化: 苯溴马隆可以在氧化反应中发生氧化,特别是在强氧化剂的存在下。
还原: 它可以在特定条件下被还原,尽管这种情况不太常见。
取代: 苯溴马隆易于发生取代反应,特别是卤化,因为存在溴原子。
常用试剂和条件:
氧化: 强氧化剂,如高锰酸钾。
还原: 还原剂,如氢化铝锂。
取代: 卤化剂,如溴或氯。
主要产品:
氧化: 苯溴马隆的氧化衍生物。
还原: 该化合物的还原形式。
取代: 各种卤代衍生物.
相似化合物的比较
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.
Probenecid: A uricosuric agent that increases uric acid excretion.
Comparison:
Efficacy: Benzbromarone is highly effective in reducing serum urate levels and is often used when other treatments fail.
Safety: While effective, benzbromarone has been associated with hepatotoxicity, leading to its withdrawal in some markets. .
Benzbromarone stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.
属性
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCHUCQKNIQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022652 | |
| Record name | Benzbromarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3562-84-3 | |
| Record name | Benzbromarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzbromarone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzbromarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzbromarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzbromarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzbromarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzbromarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZBROMARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


